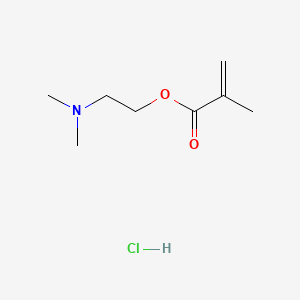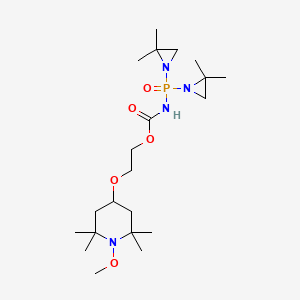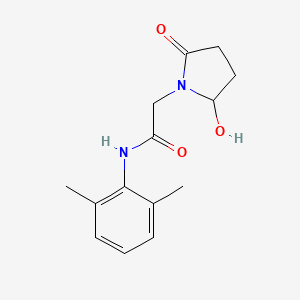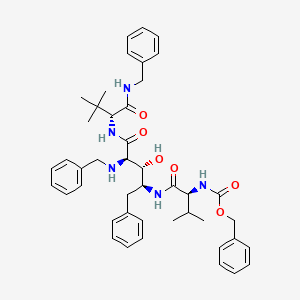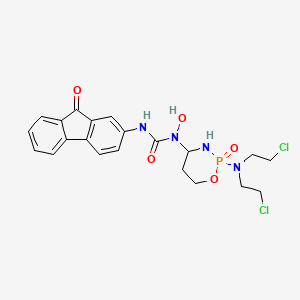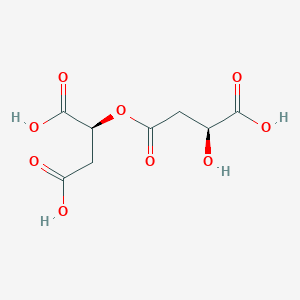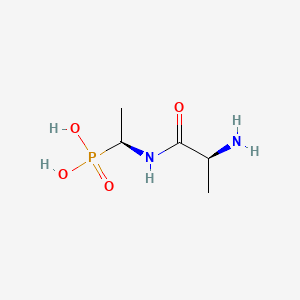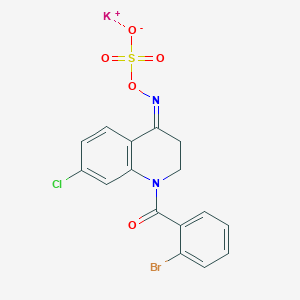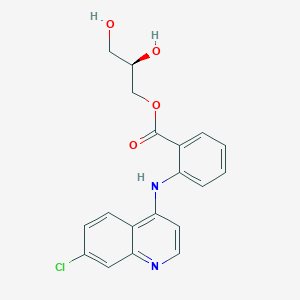
Glafenine, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glafenine, ®- is a nonsteroidal anti-inflammatory drug (NSAID) that was primarily used for pain relief. It is a carboxylic ester that is 2,3-dihydroxypropyl anthranilate in which the amino group is substituted by a 7-chloroquinolin-4-yl group . Despite its effectiveness, the use of glafenine has been limited due to the risk of anaphylaxis and acute kidney failure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glafenine involves the condensation of glycerol with isatoic anhydride in a basic medium . This reaction produces 4(2’-carboxyphenylamino)-7-chloro-quinoline-alpha-monoglyceride . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of glafenine follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the final product . The industrial methods ensure the production of glafenine with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Glafenine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize glafenine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of glafenine can lead to the formation of quinoline derivatives, while reduction can produce aminoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
Glafenine has been extensively studied for its applications in various fields:
Wirkmechanismus
Glafenine exerts its effects primarily through the inhibition of cyclooxygenase 2 (COX2), which is part of the arachidonic acid pathway . This inhibition prevents the conversion of arachidonic acid to prostaglandin E2 (PGE2), thereby reducing inflammation and pain . Additionally, glafenine acts as a proteostasis modulator, which helps in the correct folding and trafficking of certain proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic properties but a different mechanism of action.
Acetylsalicylic acid:
Floctafenine: A chemically related NSAID with similar uses but different side effect profiles.
Uniqueness
Glafenine is unique due to its specific inhibition of COX2 and its ability to act as a proteostasis modulator . This dual mechanism makes it particularly interesting for research into diseases like cystic fibrosis, where protein misfolding is a significant issue .
Eigenschaften
CAS-Nummer |
1301253-65-5 |
|---|---|
Molekularformel |
C19H17ClN2O4 |
Molekulargewicht |
372.8 g/mol |
IUPAC-Name |
[(2R)-2,3-dihydroxypropyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/t13-/m1/s1 |
InChI-Schlüssel |
GWOFUCIGLDBNKM-CYBMUJFWSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)OC[C@@H](CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


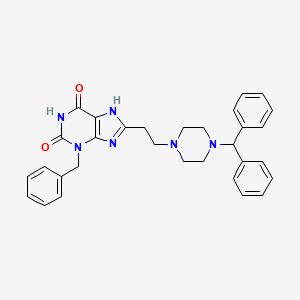

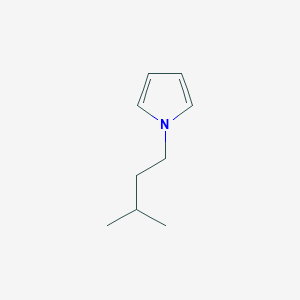
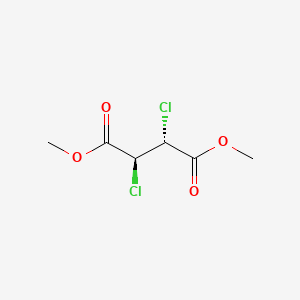
![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)
